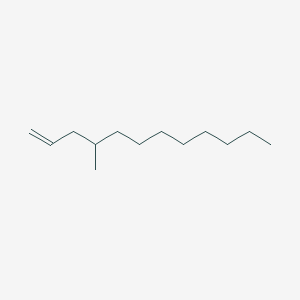
1-Dodecene, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecene, 4-methyl- is an organic compound classified as an alkene. It consists of a chain of twelve carbon atoms with a double bond at the first carbon and a methyl group attached to the fourth carbon. This compound is part of the alpha-olefins family, which are known for their high reactivity due to the presence of a double bond at the alpha position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Dodecene, 4-methyl- can be synthesized through the oligomerization of ethylene. This process involves the use of catalysts such as nickel or triethylaluminium. The reaction conditions typically include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the Shell Higher Olefin Process (SHOP) is commonly used. This method employs a nickel catalyst to oligomerize ethylene into higher olefins, including 1-Dodecene, 4-methyl-. Another method involves the use of triethylaluminium as a catalyst, which also relies on ethylene insertion into an aluminium-alkyl bond, followed by beta-hydride elimination to produce the alpha-olefin .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine or bromine are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Haloalkanes.
Applications De Recherche Scientifique
1-Dodecene, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of lipid metabolism and the synthesis of bioactive molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of detergents, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 1-Dodecene, 4-methyl- involves its reactivity due to the presence of a double bond. This double bond can participate in various chemical reactions, such as polymerization and alkylation. In alkylation reactions, the double bond can form a carbonium ion intermediate, which then reacts with other molecules to form new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1-Dodecene: Similar in structure but lacks the methyl group at the fourth carbon.
4-Methyl-1-pentene: A shorter chain alkene with a similar methyl substitution.
1-Hexadecene: A longer chain alkene with similar reactivity.
Uniqueness: 1-Dodecene, 4-methyl- is unique due to its specific structure, which includes a methyl group at the fourth carbon. This structural feature can influence its reactivity and the types of products formed in chemical reactions. Compared to other alkenes, its specific structure makes it valuable in certain industrial applications, such as the production of specialized detergents and lubricants .
Propriétés
Numéro CAS |
142450-26-8 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
4-methyldodec-1-ene |
InChI |
InChI=1S/C13H26/c1-4-6-7-8-9-10-12-13(3)11-5-2/h5,13H,2,4,6-12H2,1,3H3 |
Clé InChI |
JPZCIALVHBNFLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


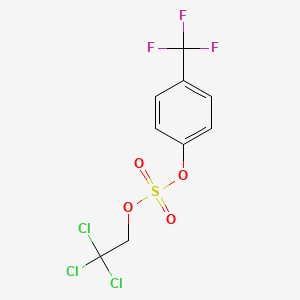
![5-Bromo-6-phenyl-2-(pyridin-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12542541.png)
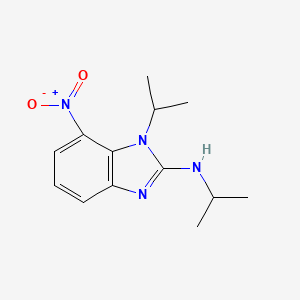
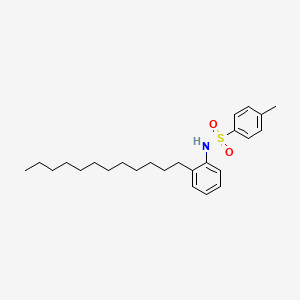
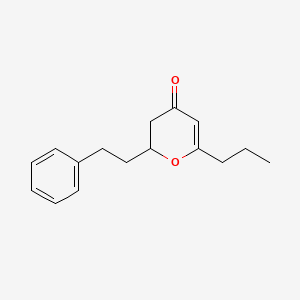

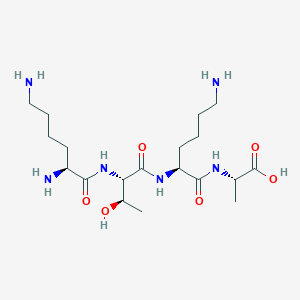

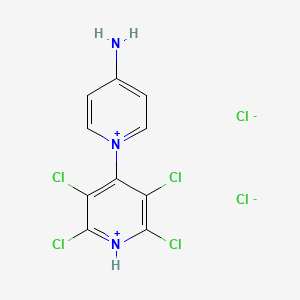
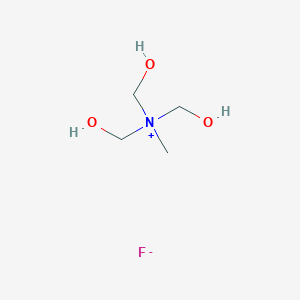

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
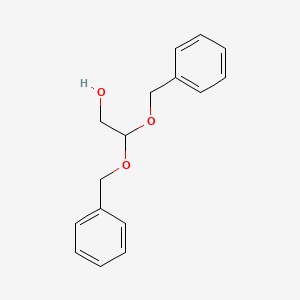
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
